molecular formula C14H19N B13283553 N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13283553
M. Wt: 201.31 g/mol
InChI Key: RPVBJEBTHPXKRD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C14H19N It is a derivative of indene, featuring a cyclopentyl group attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted indene derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine
  • 1H-Inden-1-amine, 2,3-dihydro-

Comparison: N-cyclopentyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the cyclopentyl group attached to the nitrogen atom. This structural feature distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.

Biological Activity

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indane class of compounds, which are known for their diverse biological activities. The structural features of indanes often contribute to their interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its interaction with G-protein coupled receptors (GPCRs). Specifically, it has been identified as an agonist for GPR40 (also known as FFAR1), which is implicated in metabolic processes such as insulin secretion and glucose homeostasis . This interaction suggests potential applications in treating metabolic disorders like type 2 diabetes.

1. Smooth Muscle Relaxant Activity

Research indicates that derivatives of indane compounds, including this compound, exhibit smooth muscle relaxant properties. These compounds have demonstrated the ability to inhibit mediator release and relax smooth muscle tissues, which could be beneficial in treating conditions such as asthma or hypertension .

2. Inhibition of Enzymatic Activity

Studies have shown that certain derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For instance, modifications in the indane structure can lead to significant MAO-B inhibitory activity, suggesting potential use in neurodegenerative diseases like Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Smooth Muscle RelaxationInduces relaxation and inhibits mediator release
MAO-B InhibitionIC50 values indicating strong inhibition
GPR40 AgonismEnhances insulin secretion in metabolic models
Anti-allergic PropertiesPotential for treating allergic conditions

Case Study: Metabolic Effects

In a study examining the effects on glucose metabolism, this compound was shown to improve glycemic control in murine models of type 2 diabetes. The compound enhanced insulin sensitivity and reduced fasting blood glucose levels without significant changes in body weight . This supports its potential application in metabolic disease management.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H19N/c1-4-8-13-11(5-1)9-10-14(13)15-12-6-2-3-7-12/h1,4-5,8,12,14-15H,2-3,6-7,9-10H2

InChI Key

RPVBJEBTHPXKRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCC3=CC=CC=C23

Origin of Product

United States

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